![molecular formula C13H20N4O3 B2852637 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide CAS No. 1797977-71-9](/img/structure/B2852637.png)
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMA is a synthetic compound that has been extensively studied for its unique properties and potential benefits.
Mechanism of Action
Target of Action
The primary targets of this compound are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .
Mode of Action
The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the activity of these enzymes, thereby reducing the production of NO and PGs .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the inflammatory response pathway. Specifically, it reduces the production of NO and PGs, which are key mediators of inflammation . This leads to a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s ability to inhibit the production of no at non-cytotoxic concentrations suggests that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the production of NO and PGs, effectively inhibiting the inflammatory response .
Action Environment
While specific environmental factors influencing the compound’s action, efficacy, and stability were not found in the search results, it’s important to note that many factors can influence the action of a compound. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological system where the compound is active.
Advantages and Limitations for Lab Experiments
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, one limitation is the lack of information regarding its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide, including the development of novel anticancer drugs based on its structure and properties. 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide may also be studied for its potential use in the treatment of other diseases, including inflammation and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide involves the reaction of 2-methoxyacetamide with 4-methyl-6-morpholinopyrimidine in the presence of a base, such as sodium hydride. The reaction occurs through the formation of an intermediate, which is subsequently converted to 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide through acidification and purification processes.
Scientific Research Applications
2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to possess potent antitumor activity, making it a potential candidate for the development of novel anticancer drugs. 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has also been studied for its potential use in the treatment of other diseases, including inflammation and neurodegenerative disorders.
properties
IUPAC Name |
2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-10-7-12(17-3-5-20-6-4-17)16-11(15-10)8-14-13(18)9-19-2/h7H,3-6,8-9H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRWUYUODRTUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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